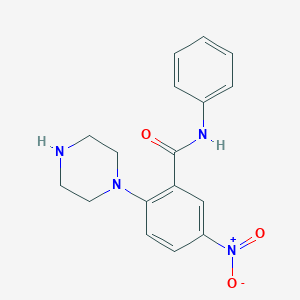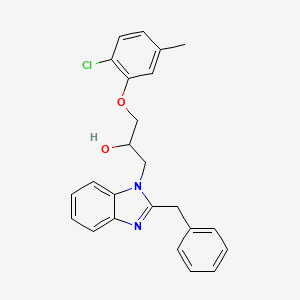
5-nitro-N-phenyl-2-(1-piperazinyl)benzamide
Overview
Description
5-nitro-N-phenyl-2-(1-piperazinyl)benzamide, also known as Nifurtimox, is a nitrofuran derivative that has been extensively studied for its potential as an antitumor and antiparasitic agent. The compound was first synthesized in the 1960s and has since been the subject of numerous scientific studies.
Mechanism of Action
The exact mechanism of action of 5-nitro-N-phenyl-2-(1-piperazinyl)benzamide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cells. The nitro group on the molecule is reduced by cellular enzymes to form nitro anion radicals, which can then react with oxygen to produce ROS. These ROS can cause damage to cellular components such as DNA, leading to cell death.
Biochemical and Physiological Effects:
5-nitro-N-phenyl-2-(1-piperazinyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its antitumor and antiparasitic activity, it has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to inhibit the activity of some enzymes, including xanthine oxidase and NADPH oxidase.
Advantages and Limitations for Lab Experiments
One advantage of using 5-nitro-N-phenyl-2-(1-piperazinyl)benzamide in lab experiments is that it has been extensively studied and its effects are well understood. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that it can be toxic to cells at high concentrations, which can make it difficult to use in some experiments.
Future Directions
There are a number of potential future directions for research on 5-nitro-N-phenyl-2-(1-piperazinyl)benzamide. One area of interest is in developing new derivatives of the compound with improved antitumor or antiparasitic activity. Additionally, there is interest in understanding the exact mechanism of action of the compound and how it interacts with cellular components. Finally, there is potential for using 5-nitro-N-phenyl-2-(1-piperazinyl)benzamide in combination with other drugs to enhance its activity or reduce toxicity.
Scientific Research Applications
5-nitro-N-phenyl-2-(1-piperazinyl)benzamide has been extensively studied for its potential as an antitumor and antiparasitic agent. In particular, it has been shown to be effective against Trypanosoma cruzi, the parasite that causes Chagas disease, and has been used as a treatment for the disease in some countries. Additionally, 5-nitro-N-phenyl-2-(1-piperazinyl)benzamide has been shown to have antitumor activity against a variety of cancer cell lines, including leukemia, breast, and colon cancer.
properties
IUPAC Name |
5-nitro-N-phenyl-2-piperazin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(19-13-4-2-1-3-5-13)15-12-14(21(23)24)6-7-16(15)20-10-8-18-9-11-20/h1-7,12,18H,8-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUDMNSRUMMKMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N-phenyl-2-(1-piperazinyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-bromophenyl)-2-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one](/img/structure/B4081221.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4081237.png)
![3-(benzoylamino)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B4081240.png)

![isopropyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4081264.png)
![N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)butanamide](/img/structure/B4081268.png)

![N-{[4-ethyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4081284.png)
![N-[2-(4-Benzhydryl-piperazin-1-yl)-2-oxo-ethyl]-2,4,6-trimethyl-benzenesulfonamide](/img/structure/B4081286.png)

![1-benzyl-5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4081299.png)
![1-(4-fluorophenyl)-4-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4081304.png)
![ethyl 3-{4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate](/img/structure/B4081322.png)
![ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4081327.png)